REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1([NH:17]C(OCC2C=CC=CC=2)=O)[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)=[O:3]>[Pd].CCO>[NH2:17][C:4]1([C:2]([NH2:1])=[O:3])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:11])[CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen (3×)
|
Type
|
ADDITION
|
Details
|
back-filled with hydrogen (1 atm)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered though celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |